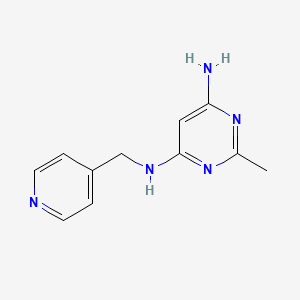
1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclohexane ring substituted with a hydroxyl group and a 4-ethylpiperidin-1-ylmethyl group. Its molecular formula is C14H27NO, and it has a molecular weight of 225.37 g/mol .
Méthodes De Préparation
The synthesis of 1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of the 4-ethylpiperidine derivative. This can be achieved through the hydrogenation of 4-ethylpyridine.
Alkylation Reaction: The 4-ethylpiperidine is then subjected to an alkylation reaction with a suitable alkylating agent, such as cyclohexylmethyl chloride, under basic conditions to form the desired product.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol can be compared with other similar compounds, such as:
1-((4-Methylpiperidin-1-yl)methyl)cyclohexan-1-ol: This compound has a similar structure but with a methyl group instead of an ethyl group on the piperidine ring.
1-((4-Propylpiperidin-1-yl)methyl)cyclohexan-1-ol: This compound features a propyl group on the piperidine ring, offering different steric and electronic properties.
1-((4-Butylpiperidin-1-yl)methyl)cyclohexan-1-ol: The presence of a butyl group on the piperidine ring distinguishes this compound from the ethyl-substituted derivative.
Propriétés
Formule moléculaire |
C14H27NO |
|---|---|
Poids moléculaire |
225.37 g/mol |
Nom IUPAC |
1-[(4-ethylpiperidin-1-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H27NO/c1-2-13-6-10-15(11-7-13)12-14(16)8-4-3-5-9-14/h13,16H,2-12H2,1H3 |
Clé InChI |
IULHVPVZVNVONP-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCN(CC1)CC2(CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13351688.png)
![6-(2,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351695.png)
![N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351704.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B13351714.png)







